3,3-Dicyclopropylcyclobutan-1-one
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Overview
Description
3,3-Dicyclopropylcyclobutan-1-one is a unique organic compound characterized by its cyclobutane ring substituted with two cyclopropyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dicyclopropylcyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydrohalogenation of bromocyclopropanes, followed by cyclization to form the cyclobutane ring . Another approach includes the Rh-catalyzed addition of carbenoids to trimethylsilylacetylene, followed by desilylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and reaction conditions are carefully selected to facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dicyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be employed.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
Scientific Research Applications
3,3-Dicyclopropylcyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying ring strain and reactivity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dicyclopropylcyclobutan-1-one involves its interaction with molecular targets through its strained ring system. The compound’s reactivity is influenced by the ring strain, which facilitates various chemical transformations. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material synthesis.
Comparison with Similar Compounds
Cyclopropane: A simpler cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring without additional substituents.
Cyclopentane: A five-membered ring with different reactivity.
Uniqueness: 3,3-Dicyclopropylcyclobutan-1-one is unique due to its dual cyclopropyl substitution, which imparts significant ring strain and unique reactivity compared to other cycloalkanes. This makes it a valuable compound for studying chemical reactivity and for applications requiring specific structural features.
Properties
Molecular Formula |
C10H14O |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,3-dicyclopropylcyclobutan-1-one |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9,7-1-2-7)8-3-4-8/h7-8H,1-6H2 |
InChI Key |
WGXBZBDADGZHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC(=O)C2)C3CC3 |
Origin of Product |
United States |
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